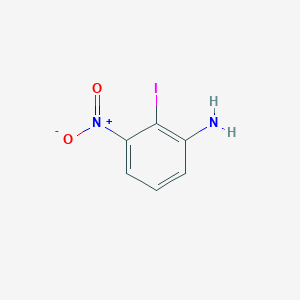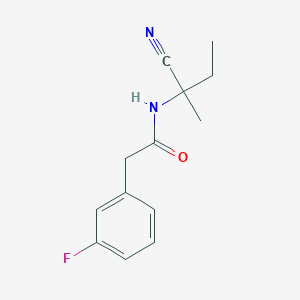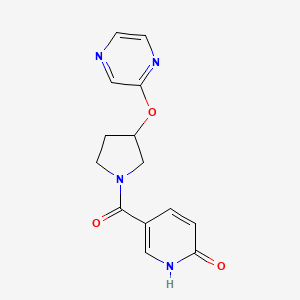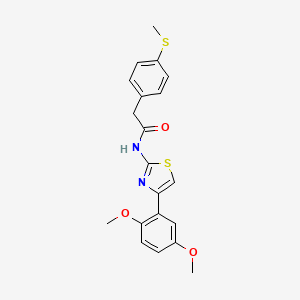methylidene]-4-methylbenzene-1-sulfonohydrazide CAS No. 1400879-68-6](/img/structure/B2514756.png)
N'-[(1Z)-[3-chloro-5-(trifluoromethyl)pyridin-2-yl](4-methoxyphenyl)methylidene]-4-methylbenzene-1-sulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(1Z)-[3-chloro-5-(trifluoromethyl)pyridin-2-yl](4-methoxyphenyl)methylidene]-4-methylbenzene-1-sulfonohydrazide is a useful research compound. Its molecular formula is C21H17ClF3N3O3S and its molecular weight is 483.89. The purity is usually 95%.
BenchChem offers high-quality N'-[(1Z)-[3-chloro-5-(trifluoromethyl)pyridin-2-yl](4-methoxyphenyl)methylidene]-4-methylbenzene-1-sulfonohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-[(1Z)-[3-chloro-5-(trifluoromethyl)pyridin-2-yl](4-methoxyphenyl)methylidene]-4-methylbenzene-1-sulfonohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
A study by Thomas, Nanda, Kothapalli, and Hamane (2016) highlights the synthesis of compounds including N'-[(1Z)-(substituted aromatic)methylidene]pyridine-4-carbohydrazides, similar to the chemical , for potential antidepressant and nootropic (cognitive-enhancing) activities. Notably, these compounds showed significant antidepressant activity and nootropic activity in animal models, suggesting the potential of such chemicals in neurological research and therapy (Thomas et al., 2016).
Plant Ecosystem Health
Research conducted by Moran (2003) on substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, a group to which the chemical is related, has shown significant herbicidal activity. This application is crucial in the context of agriculture and ecosystem management (Moran, 2003).
Material Science
In material science, Zhang et al. (2007) synthesized a new aromatic diamine monomer containing both pyridine and fluorine, similar to the compound of interest. This was used to create novel aromatic polyimides with excellent solubility and thermal stability, indicating potential uses in high-performance polymers and industrial applications (Zhang et al., 2007).
Antimicrobial and Surface Activity
El-Sayed (2006) investigated the synthesis of 1,2,4-triazole derivatives, related to the chemical of interest, and found them to possess antimicrobial activity and potential as surface-active agents. This opens up avenues for use in medical and industrial cleaning solutions (El-Sayed, 2006).
Antibacterial and Antiproliferative Activity
Poręba et al. (2015) synthesized novel sulfonamide isoxazolo[5,4-b]pyridines with structural similarities to the compound . These showed antibacterial and antiproliferative activities, suggesting potential applications in the development of new antimicrobial and cancer treatment drugs (Poręba et al., 2015).
Propriétés
IUPAC Name |
N-[(Z)-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-(4-methoxyphenyl)methylidene]amino]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF3N3O3S/c1-13-3-9-17(10-4-13)32(29,30)28-27-19(14-5-7-16(31-2)8-6-14)20-18(22)11-15(12-26-20)21(23,24)25/h3-12,28H,1-2H3/b27-19- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPWEVGDGNZUQG-DIBXZPPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C(C2=CC=C(C=C2)OC)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C(/C2=CC=C(C=C2)OC)\C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(1Z)-[3-chloro-5-(trifluoromethyl)pyridin-2-yl](4-methoxyphenyl)methylidene]-4-methylbenzene-1-sulfonohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2514673.png)
![N-({imidazo[1,2-a]pyrazin-3-yl}methyl)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine](/img/structure/B2514675.png)
![tert-Butyl 4-[3-(3-methoxyphenyl)ureido]piperidine-1-carboxylate](/img/structure/B2514676.png)
![N-(3,4-dichlorophenyl)[4-hydroxy-6-methyl-2-oxo-1-(oxolan-2-ylmethyl)(3-hydrop yridyl)]carboxamide](/img/structure/B2514677.png)
![1-(4-bromophenyl)-5-(4-methoxybenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2514679.png)
![N-[[1-[3-(2-chlorophenoxy)propyl]benzimidazol-2-yl]methyl]-N-methylacetamide](/img/structure/B2514681.png)



![Ethyl 2-[4-(7-methoxybenzo[d]furan-2-yl)-7-methyl-2-oxochromen-6-yloxy]acetate](/img/structure/B2514686.png)



![6-(5-Chloro-2-methoxyphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2514693.png)